molecular formula C10H14N2O3S B1664128 3'-Deoxy-4-thiothymidine CAS No. 122568-03-0

3'-Deoxy-4-thiothymidine

Cat. No.: B1664128
CAS No.: 122568-03-0
M. Wt: 242.3 g/mol
InChI Key: FLRWGUIHNUCNJN-JGVFFNPUSA-N
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Description

3'-Deoxy-4-thiothymidine (3D4T) is a modified nucleoside analogue in which the oxygen atom at the C4 position of the pyrimidine ring is replaced by sulfur, and the 3'-hydroxyl group of the deoxyribose sugar is absent. The compound is synthesized via thiation reactions using Lawesson’s reagent on precursor nucleosides like 3'-deoxythymidine, followed by deprotection steps . Its anti-conformation (glycosyl torsion angle χ = 68.7°) and twisted half-chair sugar puckering distinguish it from natural nucleosides, influencing its interactions with enzymes like thymidine kinase and DNA polymerases .

Properties

CAS No.

122568-03-0

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C10H14N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1

InChI Key

FLRWGUIHNUCNJN-JGVFFNPUSA-N

SMILES

CC1=CN(C(=O)NC1=S)C2CCC(O2)CO

Isomeric SMILES

CC1=CN(C(=O)NC1=S)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=S)C2CCC(O2)CO

Appearance

Solid powder

Other CAS No.

122568-03-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3'-Deoxy-4-thiothymidine;  Ddthds;  Thymidine, 3'-deoxy-4-thio-; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Key Modifications and Properties

The table below summarizes structural and biochemical differences between 3D4T and related compounds:

Compound Structural Features Lipophilicity (Log P) Thymidine Kinase Affinity (Ki, µM) Anti-HIV Activity (EC50, µM) Phosphorylation Efficiency
3'-Deoxy-4-thiothymidine (3D4T) C4 sulfur, 3'-deoxy Increased vs. thymidine Not reported Moderate (MT-2/CEM cells) Low
3'-Azido-3'-deoxythymidine (AZT) 3'-azido, natural C4 oxygen Lower than 3D4T 0.002–0.005 (high affinity) High (nanomolar range) High
3'-Azido-3'-deoxy-4-thiothymidine C4 sulfur, 3'-azido Higher than AZT 54 (moderate) Moderate Low
2',3'-Dideoxy-4-thiouridine (7d) C4 sulfur, 2',3'-dideoxy High Not reported Weak/Inactive Negligible
2',3'-Didehydro-3'-deoxy-4-thiothymidine (5b) C4 sulfur, 2',3'-unsaturated bond High Not reported Moderate Low

Key Observations:

  • Enzyme Interactions : The 3'-azido group in AZT confers high thymidine kinase affinity (Ki = 0.002–0.005 µM), enabling efficient phosphorylation to its active triphosphate form. In contrast, 3D4T and its thio-analogues exhibit low phosphorylation efficiency, limiting their anti-HIV potency despite structural similarities .
  • Anti-HIV Activity: While AZT shows nanomolar efficacy, 3D4T and its unsaturated analogue 5b display only moderate activity (EC50 in micromolar range), attributed to poor enzymatic activation .

Conformational and Crystallographic Differences

  • Anti vs. Syn Conformation : X-ray diffraction studies reveal that 3D4T adopts an anti conformation (χ = 68.7°), contrasting with the syn conformation observed in natural thymidine derivatives. This anti conformation may hinder proper base-pairing in DNA synthesis, reducing incorporation into viral DNA .

Functional Analogues in Imaging and Therapy

  • 4′-[Methyl-11C]thiothymidine (11C-4DST) : A radiolabeled analogue used in PET imaging. Sulfur substitution enhances cellular retention compared to 3'-[18F]fluorothymidine (18F-FLT), which relies on fluorine for tracer activity. This highlights the role of sulfur in modulating pharmacokinetics .
  • 18F-FLT: Retains the 3'-hydroxyl group but replaces it with fluorine. Its structural similarity to thymidine allows incorporation into DNA, making it a proliferation marker, whereas 3D4T’s modifications prioritize therapeutic over diagnostic applications .

Research Implications and Limitations

  • Lipophilicity vs. Efficacy Trade-off : While sulfur substitution improves CNS delivery, the weak phosphorylation of 3D4T underscores the need for prodrug strategies or hybrid modifications (e.g., azido groups) to balance lipophilicity and enzymatic activation .
  • Structural Insights : Crystallographic data provide a roadmap for designing analogues with optimized conformations. For example, introducing unsaturated bonds (as in 5b) may enhance flexibility without compromising anti-conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Deoxy-4-thiothymidine
Reactant of Route 2
3'-Deoxy-4-thiothymidine

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